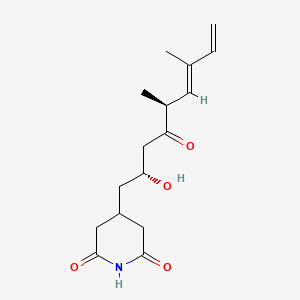

Calceolarioside A

Descripción general

Descripción

Synthesis Analysis

The synthesis of Calceolarioside A and related compounds has been detailed in studies focusing on efficient and practical methods. A notable approach for synthesizing phenylpropanoid glycosides like this compound involves chemoselective and regioselective steps that allow for high yield production without the need for protection/deprotection steps. This method provides a model for the synthesis of phenylpropanoid glycosides acylated at specific positions, highlighting the accessibility of these compounds for further study and application (Khong & Judeh, 2018).

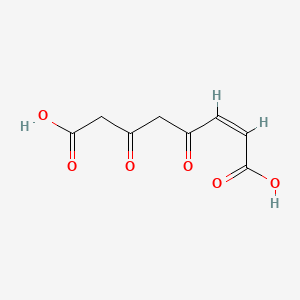

Molecular Structure Analysis

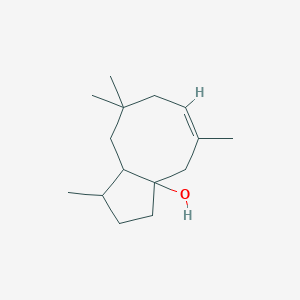

Studies on this compound primarily focus on its biological activities rather than detailed molecular structure analysis. However, the structure of phenylpropanoid glycosides, including this compound, features a phenylethyl glycoside backbone, which is crucial for its biological activities. The regioselective synthesis techniques used for its production imply a precise molecular structure that allows for specific interactions with biological targets (Khong & Judeh, 2018).

Chemical Reactions and Properties

This compound’s chemical properties, such as its reactivity in biological systems, have been studied. For instance, its antinociceptive and anti-inflammatory effects suggest interactions with specific biochemical pathways, indicating a complex chemical behavior conducive to modifying biological processes. However, detailed chemical reaction mechanisms are less commonly addressed in the available literature (Pieretti et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, crystal structure, and spectroscopic characteristics, are essential for its characterization and application in various fields. While specific studies detailing these properties were not identified in the initial search, these aspects are crucial for understanding the compound's behavior in different environments and for the development of formulations for its use in research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, including its stability, reactivity, and interactions with other molecules, underpin its biological effects. Its ability to modulate biochemical pathways through interactions with receptors or enzymes highlights the importance of its chemical structure and properties in medicinal chemistry and pharmacology research. The studies detailing the synthesis of this compound and related compounds provide insight into the chemical characteristics that make these interactions possible (Khong & Judeh, 2018).

Aplicaciones Científicas De Investigación

Propiedades Antinociceptivas

Se ha encontrado que el Calceolarioside A exhibe propiedades antinociceptivas, lo que significa que puede reducir la sensación de dolor . En modelos de nocicepción aguda inducida por estímulos térmicos, como la prueba de placa caliente y el test de flick de cola, el this compound no modificó la respuesta conductual de los ratones .

Propiedades Antiinflamatorias

El this compound también muestra propiedades antiinflamatorias . En un modelo de dolor persistente basado en la inflamación como la prueba de formalina, el this compound en la dosis alta probada (100 μg/pata) redujo la actividad de lamer inducida por la formalina en un 35% en la primera fase y en un 75% en la segunda fase de la prueba .

Tratamiento de la Hiperalgesia Térmica

En la hiperalgesia térmica inducida por carragenina, el this compound (50 y 100 μg/pata) pudo revertir significativamente la hiperalgesia térmica inducida por la carragenina .

Reducción del Edema

La actividad antiinflamatoria del this compound se evaluó entonces utilizando el modelo de edema de pata inducido por zimosán. El this compound (50 y 100 μg/pata) indujo una reducción significativa en el edema de 1 a 4 h después de la administración de zimosán .

Regulación de las Citocinas Proinflamatorias

El this compound, de forma dependiente de la concentración, redujo la liberación de las citocinas proinflamatorias IL-6, TNFα e IL-1β de las células THP-1 estimuladas por LPS .

Inducción de la Expresión de Nrf2

Se ha encontrado que el this compound induce la expresión de Nrf2 en los neutrófilos . Nrf2 es un regulador transcripcional del equilibrio redox celular, y su activación puede suprimir la manifestación patológica de diversas enfermedades .

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, Calceolarioside A is not classified as a hazardous substance or mixture. In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Mecanismo De Acción

Target of Action

Calceolarioside A, a phenylethanoid glycoside, has been found to have moderate binding affinity on HIV gp41 . HIV gp41 is a transmembrane protein that plays a crucial role in the fusion of the virus with the host cell membrane, making it a primary target for antiviral therapies .

Mode of Action

Its binding to hiv gp41 suggests it may interfere with the fusion process of the virus with the host cell membrane .

Biochemical Pathways

This compound has been shown to have significant anti-inflammatory effects. It reduces the release of pro-inflammatory cytokines IL-6, TNFα, and IL-1β from LPS-stimulated THP-1 cells in a concentration-dependent manner . These cytokines play a key role in the inflammatory response, and their reduction can help alleviate inflammation .

Result of Action

This compound has demonstrated antinociceptive and anti-inflammatory effects. In an inflammatory-based persistent pain model, it reduced the licking activity induced by formalin by 35% in the first phase and by 75% in the second phase of the test . In carrageenan-induced thermal hyperalgesia, it significantly reversed thermal hyperalgesia induced by carrageenan . These results highlight the potential and selective anti-inflammatory properties of this natural-derived compound .

Action Environment

It’s worth noting that the compound’s effects have been studied in various experimental models, suggesting its action may be robust across different environments .

Análisis Bioquímico

Biochemical Properties

Calceolarioside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, reducing their release from LPS-stimulated THP-1 cells in a concentration-dependent manner . This interaction suggests that this compound may modulate inflammatory responses by inhibiting the activity of these cytokines.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it has been shown to reduce the release of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reverse thermal hyperalgesia induced by carrageenan in animal models, indicating its potential role in pain modulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the release of pro-inflammatory cytokines from LPS-stimulated THP-1 cells, suggesting a mechanism of action that involves the modulation of cytokine activity . Furthermore, this compound’s ability to reverse thermal hyperalgesia indicates its potential role in modulating pain pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, its anti-inflammatory activity was assessed using the zymosan-induced paw edema model, where it induced a significant reduction in edema from 1 to 4 hours after administration . This temporal effect highlights the compound’s stability and sustained activity in reducing inflammation over a specific period.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In models of acute nociception induced by thermal stimuli, doses of 1, 5, and 10 μg administered in the left cerebral ventricles did not modify the behavioral response of mice . In an inflammatory-based persistent pain model, higher doses (50 and 100 μg/paw) significantly reduced licking activity and reversed thermal hyperalgesia . These findings indicate that this compound’s efficacy is dose-dependent, with higher doses required for significant anti-inflammatory and antinociceptive effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with pro-inflammatory cytokines suggests its involvement in pathways related to inflammation and immune response . Additionally, its ability to modulate pain pathways indicates potential interactions with enzymes involved in nociception .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its concentration-dependent reduction of cytokine release from THP-1 cells suggests that it may be actively transported to sites of inflammation . This targeted distribution enhances its efficacy in modulating inflammatory responses.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s ability to reduce cytokine release from LPS-stimulated THP-1 cells indicates its localization within cellular compartments involved in cytokine production and release . This targeted localization ensures that this compound effectively modulates inflammatory responses at the subcellular level.

Propiedades

IUPAC Name |

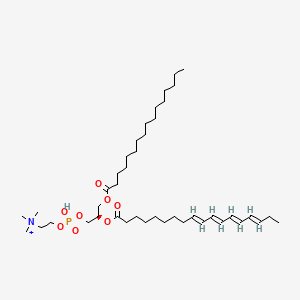

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGZYLCYRQESL-VJWFJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316527 | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84744-28-5 | |

| Record name | Calceolarioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

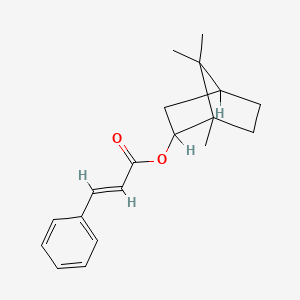

![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)